3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride

Catalog No.
S816303
CAS No.
1389264-28-1
M.F
C6H12ClNO
M. Wt
149.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride

CAS Number

1389264-28-1

Product Name

3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

InChI

InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H

InChI Key

HBCBRIDOEJTPIU-UHFFFAOYSA-N

SMILES

C1C2CNCC1C2O.Cl

Canonical SMILES

C1C2CNCC1C2O.Cl

3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic compound characterized by the molecular formula C6H12ClNOC_6H_{12}ClNO and a molecular weight of approximately 149.62 g/mol. This compound features a unique bicyclic structure that includes a nitrogen atom within its ring system, contributing to its intriguing chemical and biological properties. It is often utilized as a building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules .

, including:

  • Oxidation: The addition of oxygen or removal of hydrogen, potentially leading to various oxidized derivatives.
  • Reduction: The compound can be reduced to form different derivatives, often involving reducing agents like lithium aluminum hydride.
  • Substitution: Various substituents can be introduced into the molecule, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Oxidizing agents: Potassium permanganate for oxidation reactions.
  • Reducing agents: Lithium aluminum hydride for reduction processes.
  • Nucleophiles: Employed in substitution reactions to replace existing atoms or groups .

Major Products Formed

The specific products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride exhibits notable biological activities, making it a subject of interest in medicinal chemistry:

  • Bioisosteric Properties: It acts as a bioisostere, mimicking other biologically active molecules, which enhances its potential for drug development.
  • Cellular Effects: The compound influences cell signaling pathways and gene expression, affecting cellular metabolism and other biological processes.
  • Enzyme Interactions: It can bind to enzyme active sites, potentially inhibiting or activating their functions through specific interactions involving hydrogen bonds and van der Waals forces .

Synthetic Routes

The synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process may require specific reaction conditions to optimize yield and purity.

Industrial Production Methods

In industrial settings, large-scale production may involve specialized equipment for handling reagents and conditions necessary for synthesis. The methods are optimized to ensure high yield and purity suitable for various applications .

3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride has several applications across different fields:

  • Pharmaceuticals: Used as a building block in the synthesis of antihistamine drugs, enhancing their physicochemical properties.
  • Chemical Synthesis: Serves as an important intermediate in creating complex organic molecules.
  • Industrial Chemicals: Employed in the production of various industrial chemicals and materials due to its unique reactivity .

Studies on 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride focus on its interactions with biological molecules:

  • Transport Mechanisms: The compound's distribution within cells is mediated by specific transporters and binding proteins.
  • Subcellular Localization: Its localization within cellular compartments is crucial for its biochemical effects, often guided by targeting signals or modifications post-synthesis .

Similar Compounds

Several compounds share structural similarities with 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride:

Compound NameMolecular FormulaUnique Features
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochlorideC5H10ClNOC_5H_{10}ClNOContains an oxygen atom replacing nitrogen
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochlorideC6H9ClF3NOC_6H_{9}ClF_3NOFeatures trifluoromethyl group enhancing lipophilicity

These compounds exhibit unique properties that differentiate them from 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride while retaining similar bicyclic structures.

Dates

Modify: 2023-08-16

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